4-Hydroxy-5-nitropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

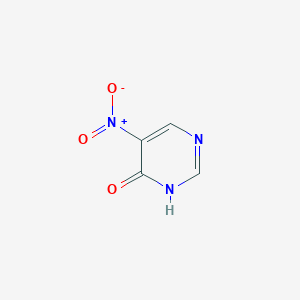

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-4-3(7(9)10)1-5-2-6-4/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVGNTFQVMZZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944552 | |

| Record name | 5-Nitropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219543-69-8 | |

| Record name | 5-Nitropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-5-nitropyrimidine

This guide provides a comprehensive overview of the synthesis and characterization of 4-hydroxy-5-nitropyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document is structured to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the process.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including nucleic acids.[1] The functionalization of this core structure, for instance with hydroxyl and nitro groups, can impart specific chemical properties that are of significant interest in the development of novel therapeutic agents. Nitropyrimidines, in particular, serve as versatile precursors for a variety of molecular structures with potential applications as antitumor, antiviral, and anti-neurodegenerative agents.[2] This guide will focus on a two-step synthesis of this compound, a valuable intermediate for further chemical elaboration.

Part 1: Synthesis of the 4-hydroxypyrimidine Precursor

The initial and crucial step in the synthesis of this compound is the preparation of the 4-hydroxypyrimidine core. Several synthetic routes are available for this precursor.[3] A common and effective method involves the condensation of a β-ketoester with an amidine. However, for accessibility and cost-effectiveness, a method starting from readily available reagents is often preferred in a research setting. The following protocol is adapted from established procedures for pyrimidine synthesis.[3][4]

Experimental Protocol: Synthesis of 4-hydroxypyrimidine

Objective: To synthesize 4-hydroxypyrimidine via a condensation reaction.

Materials:

-

Ethyl formate

-

Ethyl acetate

-

Sodium methoxide

-

Formamidine hydrochloride

-

Methanol

-

Hydrochloric acid

-

Activated charcoal

Procedure:

-

Formation of Sodium Formylacetic Ester: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of sodium methoxide in methanol is prepared.

-

A mixture of ethyl acetate and ethyl formate is added dropwise to the sodium methoxide solution at a controlled temperature. The reaction is stirred until the formation of the sodium salt of formylacetic ester is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Condensation with Formamidine: The crude reaction mixture containing the sodium formylacetic ester is then treated with a solution of formamidine hydrochloride.

-

The resulting solution is heated to reflux for several hours to facilitate the cyclization and formation of the pyrimidine ring.

-

Work-up and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of 4. The solution is then evaporated to dryness.

-

The residue is extracted with hot methanol, and the extract is treated with activated charcoal to remove colored impurities.

-

The charcoal is removed by filtration, and the filtrate is concentrated under reduced pressure to yield crude 4-hydroxypyrimidine.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or water, to obtain a crystalline solid.

Rationale Behind the Protocol

The choice of a condensation reaction between a formylacetic ester equivalent and formamidine is a classic and reliable method for constructing the pyrimidine ring. Sodium methoxide acts as a strong base to deprotonate the α-carbon of ethyl acetate, facilitating the Claisen condensation with ethyl formate to generate the β-aldehydo ester. The subsequent reaction with formamidine introduces the N-C-N fragment necessary for the formation of the heterocyclic ring. Acidification is crucial to neutralize the reaction mixture and protonate the hydroxyl group of the product. The use of activated charcoal is a standard technique for decolorizing organic compounds.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of 4-hydroxypyrimidine.

Part 2: Nitration of 4-hydroxypyrimidine

The second stage of the synthesis involves the electrophilic nitration of the 4-hydroxypyrimidine precursor. The hydroxyl group at the 4-position is an activating group, directing the incoming electrophile. The nitration of pyrimidine rings generally requires strong nitrating agents due to the electron-deficient nature of the ring system. A mixture of concentrated nitric acid and sulfuric acid is a standard and effective choice for this transformation.[5]

Experimental Protocol: Nitration of 4-hydroxypyrimidine

Objective: To synthesize this compound by nitrating 4-hydroxypyrimidine.

Materials:

-

4-hydroxypyrimidine

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (or concentrated nitric acid, 70%)

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, concentrated sulfuric acid is carefully added to fuming nitric acid with stirring. This creates the highly reactive nitronium ion (NO₂⁺).

-

Dissolution of the Starting Material: 4-hydroxypyrimidine is slowly added in portions to a separate flask containing chilled concentrated sulfuric acid. The mixture is stirred until complete dissolution.

-

Nitration Reaction: The prepared nitrating mixture is added dropwise to the solution of 4-hydroxypyrimidine in sulfuric acid, maintaining a low temperature (typically 0-10 °C) using an ice bath. Careful temperature control is critical to prevent over-nitration and side reactions.

-

The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by TLC.

-

Work-up and Isolation: Once the reaction is complete, the mixture is carefully poured onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.

-

The crude this compound is then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as a water-ethanol mixture.

Causality in Experimental Choices

The use of a mixture of concentrated nitric and sulfuric acids is essential for generating a high concentration of the nitronium ion, the active electrophile in this reaction. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion. The low reaction temperature is crucial to control the exothermicity of the reaction and to enhance the selectivity for mono-nitration at the 5-position. Pouring the reaction mixture onto ice serves the dual purpose of quenching the reaction and precipitating the product, which is typically less soluble in aqueous media.

Visualization of the Nitration Workflow

Caption: Workflow for the nitration of 4-hydroxypyrimidine.

Part 3: Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

| Property | Expected Value | Source |

| Molecular Formula | C₄H₃N₃O₃ | [6] |

| Molecular Weight | 141.09 g/mol | [6] |

| Appearance | Pale yellow solid | [7] |

| Melting Point | >300 °C | [7] |

| Boiling Point | 272.6 °C at 760 mmHg (estimated) | [8] |

Spectroscopic Data

The tautomeric nature of 4-hydroxypyrimidines, existing in equilibrium between the hydroxyl and keto forms, should be considered when interpreting spectroscopic data.

1. Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic peaks are expected for the O-H, N-H, C=O, C=C, C=N, and NO₂ groups. Based on the analysis of a closely related compound, 4,6-dihydroxy-5-nitropyrimidine, the following assignments can be anticipated.[9]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch |

| ~3100-3200 | N-H stretch (from tautomeric form) |

| ~1700 | C=O stretch (from tautomeric form) |

| ~1640 | C=C and C=N ring stretching |

| ~1540 & ~1350 | Asymmetric and symmetric NO₂ stretching |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The chemical shifts will be influenced by the electron-withdrawing nitro group and the tautomeric equilibrium.

-

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~11.0-13.0 (br s, 1H, -OH or -NH)

-

δ ~8.5-9.0 (s, 1H, pyrimidine H-2)

-

δ ~9.0-9.5 (s, 1H, pyrimidine H-6)

-

-

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the carbon atoms of the pyrimidine ring.

-

Predicted ¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~155-165 (C-4)

-

δ ~120-130 (C-5)

-

δ ~150-160 (C-6)

-

δ ~145-155 (C-2)

-

-

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Expected MS (EI):

-

Molecular Ion (M⁺): m/z = 141

-

Characterization Workflow Visualization

Caption: Workflow for the characterization of this compound.

Conclusion and Future Perspectives

This technical guide has detailed a reliable two-step synthesis of this compound, followed by a comprehensive characterization protocol. The procedures outlined are based on established chemical principles and provide a solid foundation for the preparation of this valuable heterocyclic intermediate. The presence of the hydroxyl and nitro functionalities makes this compound a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry, particularly in the development of novel kinase inhibitors and other therapeutic agents. Further research could focus on the derivatization of this compound to explore its structure-activity relationships in various biological targets.

References

-

Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. Retrieved from [Link]

- Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Yadav, B. S., Kumar, V., Singh, V., Yadav, M. K., & Chand, S. (1998). Vibrational spectral studies and thermodynamic functions of 4,6-dihydroxy-5-nitro pyrimidine. Indian Journal of Physics B, 72(3), 249-256.

- EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents. (n.d.).

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives | ACS Omega. (2021, May 24). Retrieved from [Link]

- US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents. (n.d.).

-

Organic Syntheses Procedure. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0252364). Retrieved from [Link]

-

Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones*. Retrieved from [Link]

-

ResearchGate. (n.d.). Double nitration of 4‐hydroxypyridine 1. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2,4-Bis(hydroxylamino)-5-nitropyrimidine compound... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Hydroxy-5-nitropyridine. Retrieved from [Link]

-

Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration | PDF. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 6. This compound | C4H3N3O3 | CID 21818686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,6-Dihydroxy-5-nitropyrimidine 95 2164-83-2 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to the Chemical Properties of 4,6-Dihydroxy-5-nitropyrimidine

Abstract

4,6-Dihydroxy-5-nitropyrimidine is a pivotal heterocyclic compound whose significance is rooted in its versatile chemical reactivity. As a substituted pyrimidine, a scaffold fundamental to nucleic acids, its derivatives are a fertile ground for the discovery of therapeutic agents.[1] This guide provides an in-depth exploration of the core chemical properties of 4,6-dihydroxy-5-nitropyrimidine, intended for researchers, scientists, and professionals in drug development. We will dissect its structural characteristics, including tautomerism, delve into its acid-base properties, map its chemical reactivity with a focus on its role as a synthetic intermediate, and outline its spectroscopic signature. The causality behind experimental choices and the strategic importance of its transformations are emphasized throughout, providing a comprehensive resource for leveraging this molecule in synthetic and medicinal chemistry.

Molecular Structure and Prototropic Tautomerism

The chemical identity of 4,6-dihydroxy-5-nitropyrimidine is profoundly influenced by prototropic tautomerism, a phenomenon common to hydroxypyrimidines where protons can migrate between ring nitrogens and exocyclic oxygen atoms.[2][3] This dynamic equilibrium means the molecule does not exist in a single static form but as a mixture of interconverting isomers. The primary tautomeric forms include the dihydroxy, the keto-hydroxy, and the zwitterionic forms.[3][4] The presence of the strongly electron-withdrawing nitro group at the C5 position significantly influences the electron distribution within the pyrimidine ring, thereby affecting the stability and relative populations of these tautomers.

The equilibrium between these forms is critical, as the dominant tautomer dictates the molecule's reactivity, particularly its nucleophilic and electrophilic character. For instance, the keto forms possess acidic N-H protons, while the dihydroxy (enol) form has acidic O-H protons.

Caption: Synthetic pathway from 4,6-dihydroxy-5-nitropyrimidine to diverse derivatives.

Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine

Causality: This protocol transforms the inert hydroxyl groups into reactive chloro groups, activating the pyrimidine ring for subsequent nucleophilic substitutions, which is the cornerstone of its synthetic utility.

-

Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 4,6-dihydroxy-5-nitropyrimidine (1.0 eq) to the flask.

-

Reagent Addition : Carefully add phosphorus oxychloride (POCl₃, ~10 eq) to the flask. The POCl₃ acts as both the solvent and the chlorinating agent.

-

Catalyst : Add a catalytic amount of N,N-dimethylaniline (~0.1-0.2 eq) dropwise. This base neutralizes the HCl byproduct, accelerating the reaction.

-

Reaction : Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup : After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

-

Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification : Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography. [5][6]

Reduction of the Nitro Group

The nitro group is not just an activating group; it is also a synthetic handle. It can be readily reduced to a 5-amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). The resulting 5-aminopyrimidine is a crucial precursor for the synthesis of fused heterocyclic systems like purines and pteridines, which are of immense biological importance. [7][8]

Spectroscopic and Analytical Properties

Thorough characterization is essential for confirming the identity and purity of 4,6-dihydroxy-5-nitropyrimidine. Spectroscopic methods provide a definitive fingerprint of the molecule's structure.

Summary of Spectroscopic Data

| Technique | Expected Observations |

| UV-Vis | Absorption maxima are shifted to longer wavelengths compared to the non-nitrated parent compound due to the extended conjugation provided by the nitro group. [2][3] |

| IR (cm⁻¹) | Broad O-H stretch (~3200-3500), potential N-H stretch (~3100-3300), strong C=O stretch (~1650-1720, keto tautomer), asymmetric and symmetric NO₂ stretches (~1550 and ~1350), C=N/C=C ring vibrations (~1400-1600). |

| ¹H NMR | A single peak for the C2-proton, expected in the downfield aromatic region (δ 8.0-9.0 ppm). A broad peak for O-H/N-H protons, which may be exchangeable with D₂O. |

| ¹³C NMR | Four distinct carbon signals. C4/C6 will be in the δ 160-170 ppm range. C5, attached to the nitro group, will also be significantly shifted. C2 will appear in the aromatic region. |

| Mass Spec. | Molecular ion peak [M]⁺ or [M-H]⁻ corresponding to its molecular weight (157.08 g/mol ). [1]Common fragments include loss of NO₂ (m/z 46) and H₂O. |

General Protocol for Spectroscopic Analysis

Causality: This workflow ensures a multi-faceted and unambiguous structural confirmation of the synthesized or procured compound, a non-negotiable step in scientific research and development.

-

NMR Spectroscopy : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). [9]2. IR Spectroscopy : Prepare the sample as a KBr pellet or analyze directly using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over the mid-infrared range (4000-400 cm⁻¹). [9]3. Mass Spectrometry : Introduce the sample into a mass spectrometer using a suitable ionization method like Electrospray Ionization (ESI) to obtain accurate mass data for the molecular ion. [9]4. UV-Vis Spectroscopy : Dissolve a small, known concentration of the sample in a UV-transparent solvent (e.g., ethanol or water) and record the absorbance spectrum to determine the λₘₐₓ. [10]

Thermal Stability and Decomposition

While specific thermal decomposition studies on 4,6-dihydroxy-5-nitropyrimidine are not extensively documented, insights can be drawn from related energetic nitropyrimidones. [11]The presence of both nitro (oxidizer) and hydroxyl/amino (fuel) functionalities within the same molecule suggests it may be thermally sensitive.

Decomposition at elevated temperatures likely proceeds through complex, multi-step pathways. Initial steps may involve intermolecular reactions or polymerization, followed by the formation of radical species. [11]The ultimate decomposition products are typically small, stable gaseous molecules such as H₂O, CO₂, CO, and N₂. [11]A thorough thermal analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential to determine its decomposition temperature and energy release profile, which is critical for safety and handling assessments.

Conclusion and Future Outlook

4,6-Dihydroxy-5-nitropyrimidine is far more than a simple chemical; it is a foundational building block in modern synthetic chemistry. Its properties—amphoterism, rich tautomeric character, and, most importantly, its capacity for chemical activation—make it an invaluable precursor. The strategic conversion to 4,6-dichloro-5-nitropyrimidine unlocks a world of molecular diversity, enabling the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. [1][12]A comprehensive understanding of its chemical properties, as outlined in this guide, is the first and most critical step for any researcher aiming to harness its full synthetic potential. Future research will undoubtedly continue to build upon this versatile scaffold to address ongoing challenges in medicine and technology.

References

-

Vu, T. Q., Yudin, N. V., Kushtaev, A. A., & Nguyen, T. X. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]

-

Zhang, Y., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design. Available at: [Link]

-

Asahara, H., & Nishiwaki, N. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Available at: [Link]

-

Roscales, S., & Csaky, A. G. (2019). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Chemistry – A European Journal. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoroperacetic acid. Wikipedia. Available at: [Link]

-

Taylor, E. C., & McKillop, A. (1965). A New Synthesis of 5-Nitropyrimidines. The Journal of Organic Chemistry. Available at: [Link]

-

Vu, T. Q., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]

-

Request PDF. (n.d.). Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. patents.google.com.

-

PubChem. (n.d.). 4,6-Dichloro-5-nitropyrimidine. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

Inoue, Y., Furutachi, N., & Nakanishi, K. (1966). Tautomerism of 4-Hydroxy- and 4,6-Dihydroxypyrimidine. The Journal of Organic Chemistry. Available at: [Link]

-

Biocompare. (n.d.). 4,6-Dihydroxy-5-nitropyrimidine from Aladdin Scientific. biocompare.com. Available at: [Link]

-

El-Gohary, A. R., & Shaaban, O. G. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of the Egyptian National Cancer Institute. Available at: [Link]

-

Bakherad, M., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Available at: [Link]

-

Wang, Y., et al. (2018). Study on the interactions between toxic nitroanilines and lysozyme by spectroscopic approaches and molecular modeling. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]

-

Liu, Y., et al. (2023). Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. Molecules. Available at: [Link]

-

Tan, Y. P., & Sim, K. S. (2019). The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. Molecules. Available at: [Link]

-

Katritzky, A. R. (1962). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA. Available at: [Link]

-

Silva, A. C. M., et al. (2012). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

-

ResearchGate. (n.d.). Changes in the UV spectra on thermal decomposition of the 1,4-DHP... ResearchGate. Available at: [Link]

-

Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Available at: [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. organicdivision.org. Available at: [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. University of Illinois Springfield. Available at: [Link]

-

Zhang, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. Available at: [Link]

-

Li, X., et al. (2010). Theoretical investigations on the thermal decomposition mechanism of 5-hydroxy-6-hydroperoxy-5,6-dihydrothymidine in water. The Journal of Physical Chemistry B. Available at: [Link]

-

Mak, P. J., & Denisov, I. G. (2018). Spectroscopic studies of the cytochrome P450 reaction mechanisms. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. 4,6-Dichloro-5-nitropyrimidine CAS#: 4316-93-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-hydroxy-5-nitropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-5-nitropyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into its chemical identity, structural features, synthesis, reactivity, and safety protocols. Furthermore, it explores the compound's crucial role as a versatile scaffold in the design and synthesis of novel therapeutic agents, supported by an in-depth discussion of its tautomeric forms and spectroscopic properties.

Introduction: The Significance of Nitropyrimidines in Medicinal Chemistry

Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive molecules, including nucleobases essential for life.[1] The introduction of a nitro group onto the pyrimidine ring, as seen in this compound, profoundly influences the molecule's electronic properties and reactivity, making it a valuable building block for drug discovery. Nitropyrimidines have been investigated for a range of therapeutic applications, including their potential as anticancer and antiviral agents.[2][3] This guide focuses specifically on the 4-hydroxy-5-nitro-substituted pyrimidine, providing a detailed resource for researchers engaged in the synthesis and application of this important class of compounds.

Chemical Identity and Structural Elucidation

CAS Number: 219543-69-8[4]

Molecular Formula: C₄H₃N₃O₃[4]

Molecular Weight: 141.09 g/mol [4]

IUPAC Name: 5-nitropyrimidin-4-one[4]

Synonyms: this compound, 5-Nitropyrimidin-4(3H)-one, 5-nitropyrimidin-4-ol[4]

Chemical Structure

The chemical structure of this compound consists of a pyrimidine ring substituted with a hydroxyl group at position 4 and a nitro group at position 5.

Figure 1: Chemical structure of this compound.

Tautomerism: A Critical Consideration

Hydroxypyrimidines, including the 4-hydroxy-5-nitro derivative, can exist in different tautomeric forms. The predominant forms are the hydroxy (enol) and the oxo (keto) tautomers. The equilibrium between these forms is influenced by factors such as the solvent, pH, and temperature. Spectroscopic studies on related dihydroxypyrimidine derivatives have shown that tautomeric transformations can significantly affect their properties and reactivity.[5] Theoretical studies on similar systems, such as 2-hydroxy-5-nitropyridine, have indicated that the keto form is generally favored.[6] Understanding the tautomeric preference of this compound is crucial for predicting its reactivity and biological interactions.

Figure 2: Tautomeric forms of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically involves the nitration of a 4-hydroxypyrimidine precursor. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, general methods for the synthesis of 4-hydroxypyrimidine derivatives and the nitration of pyrimidine rings provide a strong foundation for its preparation.

General Synthesis of 4-Hydroxypyrimidine Derivatives

Several methods are available for the synthesis of the 4-hydroxypyrimidine core. One common approach involves the condensation of a β-ketoester with an amidine.[7] However, the yields can be variable depending on the specific reactants used.[7] An alternative, industrially viable method involves the reaction of a β-ketoester with thiourea, followed by desulfurization using Raney nickel, although the handling of Raney nickel presents its own challenges.[7]

Nitration of the 4-Hydroxypyrimidine Ring

The introduction of the nitro group at the 5-position is typically achieved through electrophilic nitration. The reaction conditions for the nitration of pyrimidine rings often involve the use of a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The reactivity of the pyrimidine ring towards nitration is influenced by the existing substituents. For instance, the nitration of 2-substituted pyrimidine-4,6-diones in sulfuric acid has been shown to yield 5,5-gem-dinitropyrimidine-4,6-diones.[8]

A plausible synthetic route to this compound would involve the careful nitration of 4-hydroxypyrimidine under controlled conditions to favor mono-nitration at the electron-rich 5-position.

Proposed Experimental Protocol for Synthesis

The following is a generalized, hypothetical protocol based on established methods for the nitration of similar heterocyclic systems. Note: This protocol should be optimized and performed with appropriate safety precautions in a laboratory setting.

Materials:

-

4-Hydroxypyrimidine

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Organic Solvent (e.g., Ethyl Acetate)

-

Drying Agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add fuming nitric acid to the sulfuric acid while maintaining a low temperature to prepare the nitrating mixture.

-

Dissolve 4-hydroxypyrimidine in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

-

Slowly add the nitrating mixture dropwise to the 4-hydroxypyrimidine solution, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro group, as well as the inherent electronic nature of the pyrimidine ring.

Electrophilic and Nucleophilic Reactions

The pyrimidine ring is generally considered electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the hydroxyl group at position 4 is an activating group, directing electrophiles to the ortho and para positions. The nitro group at position 5 is a strong deactivating group, further reducing the ring's reactivity towards electrophiles.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack.[9] The nitro group enhances this susceptibility, particularly at the positions ortho and para to it. The hydroxyl group can be deprotonated to form a phenoxide-like species, which can then participate in nucleophilic reactions.

Reactions Involving the Substituents

-

Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to introduce various functionalities. It can also be converted to a leaving group (e.g., by tosylation) to facilitate nucleophilic substitution at the 4-position.

-

Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation for introducing further diversity. The resulting 5-aminopyrimidine derivative can then undergo a wide range of reactions, such as diazotization followed by substitution, or acylation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the pyrimidine ring. The chemical shifts of these protons will be influenced by the electronic effects of the hydroxyl and nitro groups. The proton at position 2 would likely appear as a singlet, while the proton at position 6 would also be a singlet. The hydroxyl proton may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon atom attached to the hydroxyl group (C4) and the carbon atom attached to the nitro group (C5) would show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹).

-

N-O stretching of the nitro group (two strong bands around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹).

-

C=C and C=N stretching vibrations of the pyrimidine ring (in the region of 1400-1600 cm⁻¹).

-

C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.09 g/mol ). The fragmentation pattern would provide further structural information, with characteristic losses of small molecules such as NO₂, CO, and HCN.

Applications in Drug Development

The this compound scaffold is a valuable starting material for the synthesis of a wide array of biologically active molecules. The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).

As a Versatile Intermediate

The ability to selectively modify the hydroxyl and nitro groups makes this compound a key intermediate in the synthesis of more complex heterocyclic systems. For instance, reduction of the nitro group to an amine, followed by cyclization reactions, can lead to the formation of fused pyrimidine derivatives, which are known to possess a broad spectrum of biological activities.[10]

Potential Therapeutic Areas

Derivatives of nitropyrimidines have shown promise in several therapeutic areas:

-

Anticancer Agents: The pyrimidine core is a well-established pharmacophore in oncology.[3] The introduction of a nitro group can lead to compounds with potential as bioreductive drugs, which are selectively activated in the hypoxic environment of solid tumors.

-

Antiviral Agents: Many antiviral drugs are nucleoside analogs containing a modified pyrimidine base. This compound can serve as a starting point for the synthesis of such analogs.[2]

-

Antibacterial and Antifungal Agents: The pyrimidine scaffold is also present in various antimicrobial agents.[10]

Caption: Potential pathways for the application of this compound in drug development.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following guidelines are based on general safety protocols for nitrated aromatic compounds and pyrimidine derivatives.

Hazard Identification

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn.

-

Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust, a respirator with a particulate filter may be required.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal

Waste this compound should be treated as hazardous chemical waste. Disposal must be carried out in accordance with all applicable federal, state, and local regulations. It is recommended to consult with your institution's environmental health and safety department for specific disposal procedures.[11]

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its versatile structure, with multiple points for chemical modification, makes it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, tautomeric forms, and spectroscopic properties is essential for harnessing its full potential. This technical guide provides a foundational resource to aid researchers in their exploration of this promising molecule, while emphasizing the importance of safe laboratory practices.

References

- Process for preparing 4-hydroxypyrimidine. (EP0326389B1).

- Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI.

- Process for preparing 4-hydroxypyridines. (WO2011161612A1).

- Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (2013).

- Process for preparing 4-hydroxypyridines. (EP2585436B1).

- SAFETY DATA SHEET - 4,6-Dichloro-5-nitropyrimidine. (2025). Fisher Scientific.

- Standard Operating Procedure for Pyridine.

- The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. (1992). PubMed.

- Double nitration of 4‐hydroxypyridine 1.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

- SAFETY DATA SHEET - 4-Nitropyridine. (2024). Sigma-Aldrich.

- Basic 1H- and 13C-NMR Spectroscopy. (2004).

- Navigating the Disposal of 2,4,6-Triaminopyrimidine-5-carbonitrile: A Guide to Safe and Compliant Practices. (2025). Benchchem.

- This compound. PubChem.

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv

- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.

- 4,6-Dihydroxy-5-nitropyrimidine, 98%. J&K Scientific.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). American Chemical Society.

- 4,6-Dihydroxy-5-nitropyrimidine. Santa Cruz Biotechnology.

- Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. (2002). PubMed.

- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

- 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calcul

- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015).

- A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. (2006).

- Nucleophiles and Electrophiles. (2012). Master Organic Chemistry.

- Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remedi

- 13C NMR Chemical Shifts.

- Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). RSC Publishing.

- IR spectroscopy & Mass Spectrometry: Part 1 of 2. (2015). YouTube.

- Electrophilic Reactions. Beyond Benign.

- IR spectroscopy & Mass Spectrometry. (2013). YouTube.

- Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing.

- Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. (2022). MDPI.

- 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.

- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI

- 2-Hydroxy-5-nitropyridine. NIST WebBook.

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C4H3N3O3 | CID 21818686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 8. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Nitro-Pyrimidine Nucleus: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Introduction: The Emergence of a Privileged Scaffold

The pyrimidine ring is a cornerstone of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1] The systematic study of pyrimidines commenced in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] While the parent pyrimidine was first prepared in 1900, the introduction of a nitro group onto this electron-deficient ring system presented a significant synthetic challenge that, once overcome, unlocked a vast and versatile chemical space for drug discovery and development. This guide provides an in-depth exploration of the history, synthesis, and therapeutic applications of nitropyrimidine compounds, tailored for researchers, medicinal chemists, and drug development professionals.

Part 1: The Genesis of Nitropyrimidines - A Historical Perspective

The inherent π-deficient nature of the pyrimidine ring makes it resistant to electrophilic aromatic substitution, the classical method for introducing a nitro group onto an aromatic ring.[2][3] Early investigations into pyrimidine chemistry focused on the synthesis of derivatives bearing activating groups, such as hydroxyl (pyrimidones) or amino moieties, which could facilitate electrophilic attack.

A significant milestone in the synthesis of nitropyrimidines was the nitration of activated pyrimidine systems. For instance, the nitration of 2-pyrimidone can be achieved to yield the corresponding nitropyrimidone.[3] This is because the pyrimidone tautomer is more susceptible to electrophilic attack. With doubly activated systems, nitration can proceed even without heating.[3]

The direct nitration of an unsubstituted pyrimidine ring remains a challenging endeavor. However, the development of methods to synthesize functionalized nitropyrimidines, particularly those bearing halogens, proved to be a watershed moment. These halogenated nitropyrimidines have become invaluable and versatile intermediates in the synthesis of a wide array of more complex molecules.

A pivotal class of these intermediates is the dichloronitropyrimidines. For example, 4,6-dichloro-5-nitropyrimidine serves as a crucial building block for various biologically active compounds.[4] Its synthesis can be achieved from 4,6-dihydroxy-5-nitropyrimidine by reaction with phosphorus oxychloride.[4]

The following diagram illustrates the general concept of activating the pyrimidine ring for nitration.

Caption: General strategy for the synthesis of nitropyrimidines via ring activation.

Part 2: Synthetic Methodologies - A Chemist's Guide to the Nitropyrimidine Core

The synthesis of nitropyrimidines has evolved significantly, moving from the challenging direct nitration of activated rings to more sophisticated and versatile methods that often involve the construction of the nitrated ring from acyclic precursors or the use of pre-functionalized pyrimidines.

Synthesis from Acyclic Precursors: The de Novo Approach

One of the most effective strategies for constructing the nitropyrimidine core involves the cyclization of a three-carbon fragment with a compound containing an amidine moiety. A notable example is the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine starting from diethyl malonate.[5] This multi-step synthesis showcases a logical and efficient pathway to a highly functionalized nitropyrimidine intermediate.

Step 1: Nitration of Diethyl Malonate

-

In a suitable reaction vessel equipped with mechanical stirring and cooling, add diethyl malonate.

-

Cool the vessel to 10-12°C.

-

Slowly add concentrated nitric acid dropwise, maintaining the internal temperature between 15-20°C.

-

After the addition is complete, continue stirring at 15°C for 2-3 hours.

-

Slowly pour the reaction mixture into ice water with stirring to hydrolyze any unreacted nitric acid.

-

Separate the organic layer, wash with a dilute solution of sodium carbonate and then with water until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield diethyl 2-nitromalonate.

Step 2: Cyclization with Thiourea

-

In a separate vessel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Once the sodium has completely reacted, add thiourea and stir until dissolved.

-

Heat the mixture to 70°C.

-

Add the diethyl 2-nitromalonate dropwise to the heated solution.

-

After the addition is complete, reflux the mixture for several hours.

-

Cool the reaction mixture and add water to dissolve the product.

-

Acidify the solution with hydrochloric acid to a pH of 5-6 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.

Step 3: Methylation

-

Dissolve the product from Step 2 in an aqueous solution of sodium hydroxide.

-

Cool the solution to 10°C.

-

Add dimethyl sulfate dropwise, maintaining the temperature between 10-20°C.

-

After the addition, continue stirring for 4 hours.

-

Acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4,6-dihydroxy-2-methylthio-5-nitropyrimidine.

Step 4: Chlorination

-

In a fume hood, carefully add the product from Step 3 to an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux for 8-10 hours.

-

Carefully distill off the excess phosphorus oxychloride under reduced pressure.

-

Pour the residue onto crushed ice to hydrolyze the remaining phosphorus oxychloride.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 4,6-dichloro-2-methylthio-5-nitropyrimidine.

Caption: Key steps in the synthesis of a functionalized nitropyrimidine from diethyl malonate.

Functional Group Interconversion: The Power of Halogenated Nitropyrimidines

Halogenated nitropyrimidines are exceptionally useful intermediates due to the activating effect of the nitro group on the pyrimidine ring, which facilitates nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 2, 4, and 6 positions are susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

The reactivity of these positions towards nucleophilic attack is a crucial consideration for synthetic planning. Generally, the C4 and C6 positions are more reactive than the C2 position. This regioselectivity can be rationalized by examining the stability of the Meisenheimer-like intermediates formed upon nucleophilic attack. Attack at C4 or C6 allows for delocalization of the negative charge onto both ring nitrogen atoms, whereas attack at C2 results in less effective charge delocalization.

Part 3: Nitropyrimidines in Drug Discovery and Development - From Bench to Bedside

The unique electronic properties and synthetic accessibility of nitropyrimidine derivatives have made them attractive scaffolds in medicinal chemistry. They are found in a variety of therapeutic agents and are key intermediates in the synthesis of numerous others.

Case Study: The Development of Pyrimethamine - An Antimalarial Drug

While not a nitropyrimidine itself, the development of the antimalarial drug pyrimethamine (Daraprim) highlights the importance of functionalized pyrimidines in medicine. The synthesis of pyrimethamine involves the use of a pyrimidine precursor that is subsequently functionalized. The core understanding of pyrimidine reactivity, including the principles learned from the study of nitropyrimidines, has been instrumental in the development of such drugs.

Nitropyrimidines as Bioisosteres and Pharmacophores

In modern drug design, the nitropyrimidine scaffold can serve as a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability, solubility, and the ability to form specific interactions with biological targets. The strong electron-withdrawing nature of the nitro group can be exploited to modulate the pKa of nearby functional groups or to engage in specific hydrogen bonding or dipole-dipole interactions within a protein's active site.

Part 4: Future Directions and Conclusion

The field of nitropyrimidine chemistry continues to evolve, with new synthetic methods and applications being reported regularly. The development of more efficient and environmentally friendly synthetic routes, including catalytic and flow chemistry approaches, is an active area of research. Furthermore, the exploration of nitropyrimidines in novel therapeutic areas, such as oncology and neurodegenerative diseases, holds significant promise.

References

- Sato, et al. J. Chem. Soc., Japan, Pure Chem. Sect., 1951, 72, 866-8.

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. CN102952084A.

-

Pyrimidine. In Wikipedia; 2024. [Link]

-

Pyrimidine. In Wikipedia; 2024. [Link]

-

Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents, 2005 . [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 2021 . [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

-

Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 1970 , 48(23), 3681-3693. [Link]

-

2,4-Dichloro-5-Nitropyrimidine as a New Dehydrating or Desulfhydrating Reagent. Synthetic Communications, 1985 , 15(3), 219-224. [Link]

-

Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 2022 , 27(21), 7578. [Link]

-

Nitration reaction of pyrimidine derivatives at the carbon. ResearchGate. [Link]

-

Pyrimidines. University of Oxford. [Link]

Sources

- 1. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-5-Nitropyrimidine Derivatives

Preamble: The Molecular Blueprint in Drug Discovery

In the landscape of modern drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The introduction of specific functional groups, such as hydroxyl and nitro moieties, onto this heterocyclic framework gives rise to derivatives with significant biological potential. 4-Hydroxy-5-nitropyrimidine derivatives, in particular, are a class of compounds investigated for their diverse pharmacological activities. The precise elucidation of their molecular structure is not merely an academic exercise; it is the foundational pillar upon which all subsequent pharmacological, toxicological, and clinical studies are built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of promising drug candidates.

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the unambiguous characterization of this compound derivatives. We will move beyond a simple recitation of methods to delve into the causality behind experimental choices, the synergy between different analytical techniques, and the critical interpretation of spectral data, with a special focus on the inherent tautomerism of these molecules.

The Challenge of Tautomerism in 4-Hydroxypyrimidines

A defining characteristic of 4-hydroxypyrimidine derivatives is their existence in a state of tautomeric equilibrium. The molecule can exist in either the enol form (4-hydroxypyrimidine) or the more stable keto form (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one). This equilibrium is not static; it is dynamically influenced by factors such as the solvent, pH, and temperature. The presence of the electron-withdrawing nitro group at the 5-position further influences this electronic landscape. Spectroscopic analysis must, therefore, not only identify the atoms and their connectivity but also reveal the dominant tautomeric form under the specific experimental conditions.[1][2][3][4]

Caption: Tautomeric equilibrium in this compound derivatives.

UV-Visible Spectroscopy: Probing the Electronic Transitions

Principle & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy state.[5] For this compound derivatives, the conjugated π-system of the pyrimidine ring and the lone pairs on nitrogen and oxygen atoms give rise to characteristic π → π* and n → π* transitions. The nitro and hydroxyl groups act as powerful chromophores and auxochromes, respectively, significantly influencing the position and intensity of absorption maxima (λmax).

Insights & Interpretation:

-

Effect of pH and Tautomerism: The protonation state of the molecule dramatically alters its electronic structure and, consequently, its UV spectrum. In acidic media, protonation can occur, while in basic media, deprotonation of the hydroxyl/N-H group leads to the formation of an anion. These changes result in noticeable shifts in λmax.[6][7][8][9][10] For instance, the transition to an anionic form in alkaline solutions often leads to a bathochromic (red) shift due to increased conjugation.

-

Solvatochromism: The polarity of the solvent can influence the energy levels of the molecular orbitals, causing shifts in λmax. This effect can provide clues about the nature of the electronic transitions.[11]

-

Typical Spectra: These derivatives typically exhibit strong absorption bands in the UV region, often between 200-400 nm. The presence of the nitro group can sometimes extend absorption into the visible region, imparting a pale yellow color.[12]

Infrared (IR) Spectroscopy: Mapping Functional Group Vibrations

Principle & Causality: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, causing bonds to stretch or bend. This technique is exceptionally powerful for identifying the functional groups present and gaining insight into the dominant tautomeric form.[13]

Insights & Interpretation: The IR spectrum provides a diagnostic fingerprint of the molecule. Key vibrational bands to scrutinize are:

-

C=O Stretch: A strong absorption in the region of 1640-1670 cm⁻¹ is a definitive indicator of the keto tautomer.[1] Its absence or weakness suggests the predominance of the enol form.

-

O-H and N-H Stretches: In the solid state, broad bands in the 3100-3400 cm⁻¹ region can be attributed to O-H (enol form) and N-H (keto form) stretching, often complicated by hydrogen bonding. The appearance of distinct N-H stretching vibrations points towards the keto tautomer.[1]

-

NO₂ Group Vibrations: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch near 1300-1350 cm⁻¹ .

-

Ring Vibrations: C=C and C=N stretching vibrations within the pyrimidine ring typically appear in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.[13]

Proton (¹H) NMR Spectroscopy

Principle & Causality: ¹H NMR maps the chemical environment of protons. The chemical shift (δ) of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups (like -NO₂) "deshield" nearby protons, shifting their signals downfield (higher ppm), while electron-donating groups (like -OH) "shield" them, causing an upfield shift.

Insights & Interpretation:

-

Ring Protons: The pyrimidine ring protons will appear as singlets or doublets (depending on substitution) in the aromatic region, typically between δ 7.0-9.0 ppm . The powerful deshielding effect of the nitro group and the ring nitrogens is clearly observable.

-

Labile Proton (OH/NH): The proton on the hydroxyl group (enol form) or the ring nitrogen (keto form) is labile. Its signal is often broad and can appear over a wide chemical shift range. A key diagnostic experiment is the D₂O shake : adding a drop of deuterium oxide to the NMR sample will cause the OH/NH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum. This confirms the identity of the labile proton.[14][15]

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle & Causality: ¹³C NMR provides a spectrum of the carbon backbone of the molecule. Like ¹H NMR, chemical shifts are dictated by the electronic environment.

Insights & Interpretation:

-

Ring Carbons: The carbon atoms of the pyrimidine ring typically resonate between δ 110-160 ppm .

-

Carbonyl Carbon: The presence of a signal significantly downfield, in the δ 160-180 ppm range, is strong evidence for the C=O group of the keto tautomer.

-

C-NO₂ and C-OH Carbons: The carbon atom directly attached to the nitro group (C5) and the hydroxyl/carbonyl group (C4) will be significantly influenced and their chemical shifts are highly diagnostic for confirming the substitution pattern.[16][17]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

Insights & Interpretation:

-

Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule and provides its molecular weight. High-resolution mass spectrometry (HRMS) can yield the molecular formula with high accuracy by measuring the mass to several decimal places.

-

Fragmentation Patterns: The electron-withdrawing nitro group often directs the fragmentation. Common and diagnostic fragmentation pathways for this compound derivatives include:

-

Loss of NO₂ (M - 46)

-

Loss of NO (M - 30)

-

Loss of CO (from the keto tautomer)

-

Cleavage of the pyrimidine ring

-

Analysis of these fragments allows for the piecing together of the molecular structure, much like solving a puzzle.[18]

The Integrated Approach: A Self-Validating Workflow

No single technique provides the complete picture. The power of spectroscopic analysis lies in the integration of data from multiple methods. This synergistic approach creates a self-validating system where the hypothesis derived from one technique is confirmed or refined by another.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Tautomeric polymorphism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. squ.elsevierpure.com [squ.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. researchgate.net [researchgate.net]

tautomeric forms of 4,6-dihydroxy-5-nitropyrimidine

An In-Depth Technical Guide to the Tautomeric Forms of 4,6-dihydroxy-5-nitropyrimidine

Abstract

4,6-dihydroxy-5-nitropyrimidine stands as a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2] Its reactivity and ultimate application are intrinsically governed by its structure, which is complicated by the phenomenon of tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibria of 4,6-dihydroxy-5-nitropyrimidine, synthesizing spectroscopic data, theoretical principles, and experimental methodologies. We will delve into the predominant keto-enol (lactam-lactim) and the more nuanced nitro-aci-nitro tautomerism, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Principle of Tautomerism in Heterocyclic Chemistry

Tautomers are structural isomers that readily interconvert, differing primarily in the position of a proton and the location of a double bond.[3][4] In the realm of nitrogen-containing heterocycles like pyrimidines, this phenomenon is not merely a chemical curiosity but a critical determinant of chemical properties, including reactivity, acidity/basicity, and, most importantly, biological function.[3][5][6] The canonical bases of nucleic acids, for example, exist predominantly in their keto and amino forms, with rare enol and imino tautomers implicated in spontaneous mutagenesis.[3][7]

For substituted dihydroxypyrimidines, the most significant equilibrium is the lactam-lactim type, a subset of keto-enol tautomerism.[8] The position of this equilibrium is highly sensitive to the molecular environment, including the physical state (solid vs. solution), solvent polarity, and pH.[9] The introduction of a potent electron-withdrawing group, such as the nitro group at the 5-position, further complicates this landscape by profoundly influencing the electronic distribution within the pyrimidine ring and the acidity of the protons involved in tautomerization.[8][10][11][12]

Keto-Enol and Lactam-Lactim Tautomerism

4,6-dihydroxy-5-nitropyrimidine can theoretically exist in several keto-enol tautomeric forms. The primary equilibrium involves the dihydroxy (dienol), keto-enol, and diketo (lactam) forms.

Structural Possibilities and Predominance

Based on extensive studies of related pyrimidine systems, the diketo (or a keto-enol equivalent) form is generally favored, particularly in condensed phases and aqueous solutions.[8][9] Early studies on the parent 4,6-dihydroxypyrimidine using IR spectroscopy suggested that it exists in lactam–lactim and dilactam forms in the solid state.[8] Later X-ray crystallography confirmed that it can exist in both molecular and ionic polymorphic forms.[8] In aqueous solutions, zwitterionic forms also become significant contributors.[8]

For the 5-nitro derivative, the powerful inductive and resonance effects of the nitro group significantly increase the acidity of the N-H protons, favoring the diketo tautomer where the proton resides on the nitrogen atoms, forming amide-like structures (lactams).

Caption: Keto-enol (lactam-lactim) tautomeric equilibrium of 4,6-dihydroxy-5-nitropyrimidine.

Influence of pH and Spectroscopic Evidence

The tautomeric equilibrium is intimately linked to the acid-base properties of the molecule. Spectroscopic methods, particularly UV-Vis spectroscopy, are powerful tools for investigating these pH-dependent shifts. A study on the basicity of 4,6-dihydroxypyrimidine derivatives, including 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one, provides a strong model for our target molecule.[8][10][11][12]

The presence of the nitro group at position 5 significantly decreases the basicity of the compound.[8][10][11][12] In strongly acidic media, molecules like 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one form only a monocation, unlike the parent 4,6-dihydroxypyrimidine which undergoes two protonation stages.[8][10][11][12] This indicates that the electron-withdrawing nitro group deactivates the ring towards further protonation.

The UV spectra of these compounds show distinct changes with varying acidity (H₂SO₄ concentration). The presence of isosbestic points in a series of spectra recorded at different pH values is a hallmark of a two-component equilibrium, such as that between a neutral species and its protonated or deprotonated form.[10]

| Species | Condition | λ_max (nm) (approx.) | Reference |

| Neutral Form | Water / Neutral pH | ~220, ~315 | [8] |

| Anion | Alkaline pH (pKa₁ ~4) | >320 | [8] |

| Monocation | Strong Acid (e.g., >6% H₂SO₄) | Shift in λ_max | [8][10] |

| Table 1: Representative UV Absorption Data for 5-Nitro-dihydroxypyrimidine Derivatives. Exact values depend on substituents at the 2-position, but the trends are illustrative. |

Nitro-Aci-Nitro Tautomerism

A second, crucial tautomeric equilibrium involves the nitro group itself. Nitro compounds with an α-hydrogen can tautomerize to a nitronic acid, also known as an aci-nitro form.[13][14]

The Equilibrium and Its Energetics

The nitro form is thermodynamically more stable than the aci-nitro form.[13] High-level ab initio calculations on nitromethane, for instance, show the nitro form to be more stable by approximately 14 kcal/mol.[15] However, the aci-nitro form is a key intermediate in many reactions, such as the Nef carbonyl synthesis, and its anion, the nitronate, is readily formed under basic conditions.[14]

For 4,6-dihydroxy-5-nitropyrimidine, the C5-H proton is acidic due to the adjacent nitro group and the overall electron-deficient nature of the pyrimidine ring. Deprotonation under basic conditions would generate a nitronate anion, which upon acidification, can transiently form the aci-nitro tautomer before reverting to the more stable nitro form.

Caption: Nitro-aci-nitro tautomeric equilibrium via the intermediate nitronate anion.

Implications for Reactivity and Drug Development

While the aci-nitro form is less stable, its transient formation can have significant implications. The nitronic acid functional group has different electronic and steric properties compared to the nitro group. Quantum chemical studies on related systems show that the aci-nitro form can become more accessible under acidic conditions.[16][17] This transient species could present an alternative reaction pathway or a different binding pose in a biological target. For drug development professionals, understanding that a seemingly stable nitro compound can access an aci-nitro tautomer is crucial for predicting metabolism, off-target effects, and polymorphism.[4][16]

Experimental Protocols: A Self-Validating Approach

To provide actionable insights, we outline a robust protocol for characterizing the tautomeric and acid-base properties of 4,6-dihydroxy-5-nitropyrimidine using UV-Vis spectroscopy.

Workflow for pH-Dependent Spectroscopic Analysis

Caption: Experimental workflow for determining pKa and studying tautomerism via UV-Vis spectroscopy.

Detailed Step-by-Step Methodology

Objective: To determine the acid dissociation constants (pKa) and identify pH-dependent shifts in the tautomeric equilibrium.

Materials:

-

4,6-dihydroxy-5-nitropyrimidine

-

Spectroscopic grade methanol or DMSO

-

A series of buffer solutions spanning the desired pH range (e.g., citrate, phosphate, borate)

-

Sulfuric acid solutions of varying concentrations (for strongly acidic range)[8][10]

-

Calibrated pH meter

-

Dual-beam UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh the compound and prepare a concentrated stock solution (e.g., 10⁻³ M) in methanol or DMSO to ensure complete dissolution.

-

Preparation of Analytical Samples:

-

For each desired pH value, pipette a small, constant volume of the stock solution into a larger, constant volume of the aqueous buffer. The final concentration should be in the range of 10⁻⁴ to 10⁻⁵ M to ensure absorbance values are within the linear range of the instrument (typically 0.1 - 1.5).

-

Causality Check: Using a minimal amount of organic solvent (<1%) minimizes its effect on the aqueous pKa.

-

-

Spectroscopic Measurement:

-

Calibrate the spectrophotometer with a blank solution (the corresponding buffer without the analyte).

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

-

Data Analysis:

-

Overlay all collected spectra. The presence of sharp isosbestic points indicates a clean equilibrium between two species (e.g., neutral molecule and its monoanion).

-

Select wavelengths (λ) where the change in absorbance between the acidic and basic forms is maximal.

-

Plot the absorbance at these selected wavelengths against pH.

-

Fit the data to a sigmoidal (Boltzmann) function. The pH at the inflection point of the curve corresponds to the pKa.

-

-

Interpretation:

-